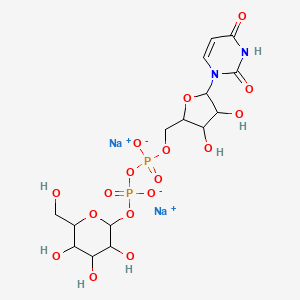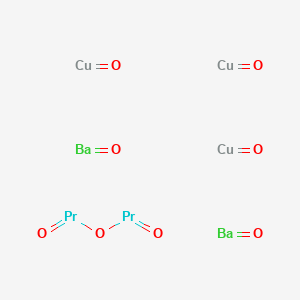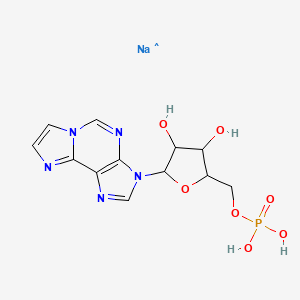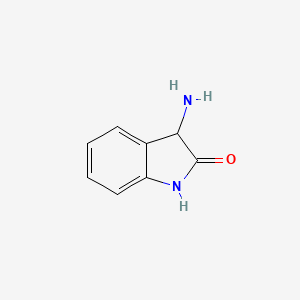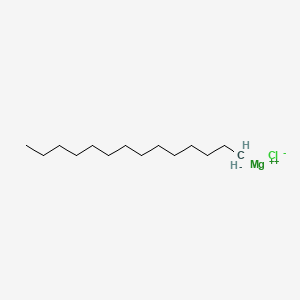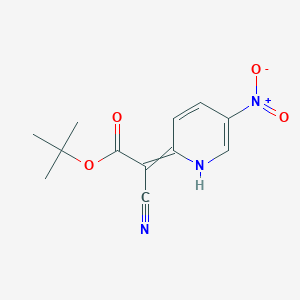
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a t-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its distinct chemical behavior.
Wissenschaftliche Forschungsanwendungen
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s effects on biological systems.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Vorbereitungsmethoden
The synthesis of T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Analyse Chemischer Reaktionen
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wirkmechanismus
The mechanism by which T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing the behavior of other molecules. For example, the cyano group can act as an electron-withdrawing group, affecting the reactivity of adjacent atoms and groups. The nitropyridine moiety can participate in aromatic substitution reactions, further modifying the compound’s properties and interactions.
Vergleich Mit ähnlichen Verbindungen
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate can be compared with other similar compounds, such as:
T-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate: This compound has a similar structure but with the nitro group positioned differently on the pyridine ring, leading to different reactivity and properties.
T-Butyl 2-cyano-2-(4-nitropyridin-2-yl)acetate:
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and potential for forming complex molecules in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFWYZEYQEJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

